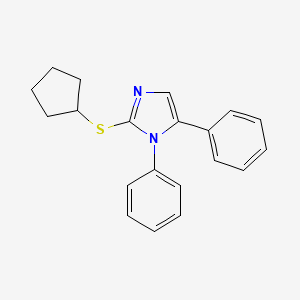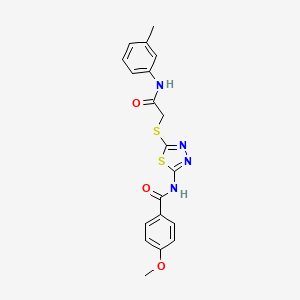
4-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
This compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. For example, research has demonstrated the synthesis of new benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have shown anti-inflammatory and analgesic properties, highlighting their potential as cyclooxygenase-1/2 (COX-1/2) inhibitors with significant analgesic and anti-inflammatory activities. The study underscores the compound's utility in generating new heterocyclic structures with therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Nematocidal Activity
Derivatives of the compound have been synthesized and evaluated for their nematocidal activities. Particularly, certain derivatives have shown good nematocidal activity against Bursaphelenchus xylophilus, a significant pest affecting forestry. These derivatives significantly decreased the mobility and caused physiological disruptions in the nematodes, indicating their potential as lead compounds for the development of new nematicides. This application demonstrates the compound's role in agricultural science, particularly in pest management (Liu, Wang, Zhou, & Gan, 2022).
Molecular Interaction and Antimicrobial Activity
The compound has been involved in studies focusing on molecular interactions, specifically with protein targets. For instance, derivatives of this compound were synthesized and screened for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), a critical enzyme in the regulation of insulin signaling. The studies indicated that certain derivatives are potent inhibitors of PTP-1B, suggesting their potential in managing diseases related to insulin resistance, such as diabetes (Navarrete-Vázquez, Ramírez-Martínez, Estrada-Soto, Nava-Zuazo, Paoli, Camici, Escalante-García, Medina-Franco, López-Vallejo, & Ortiz-Andrade, 2012).
Antifungal and Antibacterial Properties
Research into the compound's derivatives has also shown promising antifungal and antibacterial properties. Studies on imino-4-methoxyphenol thiazole derived Schiff bases, for instance, have revealed moderate activity against specific bacterial and fungal species. These findings suggest the compound's derivatives could be valuable in the development of new antimicrobial agents, contributing to the fight against drug-resistant infections (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Eigenschaften
IUPAC Name |
4-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-12-4-3-5-14(10-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)13-6-8-15(26-2)9-7-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIINCSJXOOMDOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
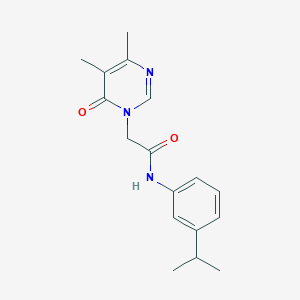
![1-tert-butyl-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2382683.png)
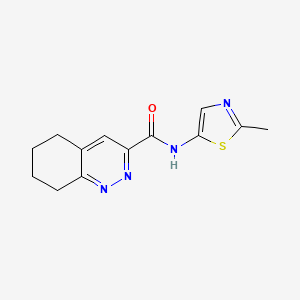
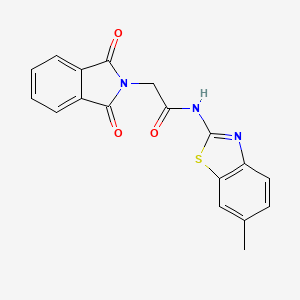

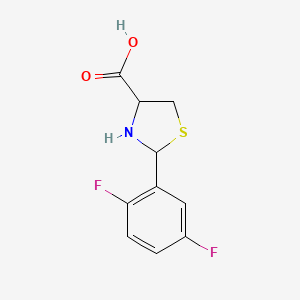
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2382691.png)

![6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2382693.png)
![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride](/img/structure/B2382694.png)
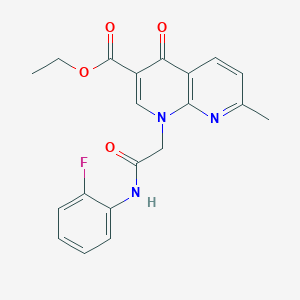
![6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2382699.png)
![3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2382702.png)
